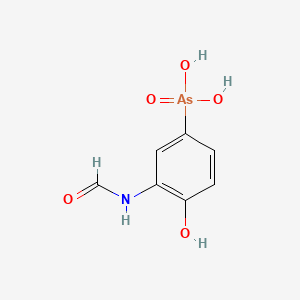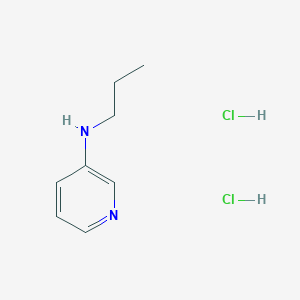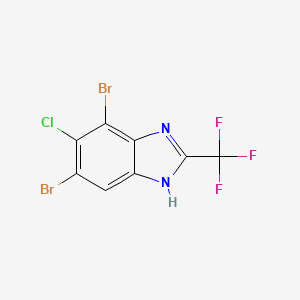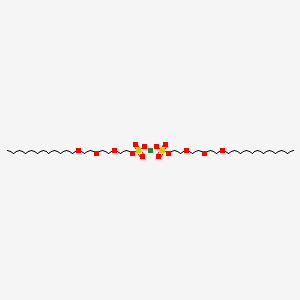
Magnesium laureth sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium laureth sulfate is the magnesium salt of laureth sulfate (2-dodecoxyethylsulfate), which is an ester of laureth (2-dodecoxylethanol) and sulfuric acid . It is primarily used in the chemical industry for the preparation of specialized shampoos for people with delicate skin, as it works effectively even in hard water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of magnesium laureth sulfate involves two main steps:
Synthesis of Polyether: This is achieved through the polymerization reaction of lauryl alcohol and ethylene oxide.
Synthesis of Sulfate: Lauryl alcohol polyoxyethylene ether reacts with sulfur trioxide in a reactor, followed by neutralization with magnesium hydroxide to obtain the final product.
Industrial Production Methods
The most widely used method for preparing sulfates, including this compound, is the sulfated reaction through a continuous reactor, such as a falling film reactor .
Chemical Reactions Analysis
Magnesium laureth sulfate, being an anionic surfactant, undergoes various chemical reactions:
Oxidation and Reduction: It is stable in alkali, weak acid, and hard water but unstable in strong acid, where it easily hydrolyzes.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong acids or bases.
Common reagents used in these reactions include sulfur trioxide and magnesium hydroxide . The major products formed from these reactions are typically the sulfate esters and their corresponding salts .
Scientific Research Applications
Magnesium laureth sulfate has a wide range of applications in scientific research:
Mechanism of Action
Magnesium laureth sulfate acts primarily as a surfactant. It reduces the surface tension of water, allowing it to spread more easily and interact with oils and dirt, thereby aiding in their removal . The molecular targets and pathways involved include the interaction with lipid bilayers and proteins on the skin and hair, facilitating the emulsification and removal of oils and dirt .
Comparison with Similar Compounds
Magnesium laureth sulfate is often compared with other similar compounds, such as:
Sodium laureth sulfate: Both are used as surfactants, but this compound is less irritating and more suitable for sensitive skin.
Ammonium laureth sulfate: Similar in function but differs in its ionic nature and specific applications.
This compound is unique due to its mildness and effectiveness in hard water, making it a preferred choice for personal care products designed for sensitive skin .
Properties
CAS No. |
101621-38-9 |
|---|---|
Molecular Formula |
C36H74MgO14S2 |
Molecular Weight |
819.4 g/mol |
IUPAC Name |
magnesium;2-[2-(2-dodecoxyethoxy)ethoxy]ethyl sulfate |
InChI |
InChI=1S/2C18H38O7S.Mg/c2*1-2-3-4-5-6-7-8-9-10-11-12-22-13-14-23-15-16-24-17-18-25-26(19,20)21;/h2*2-18H2,1H3,(H,19,20,21);/q;;+2/p-2 |
InChI Key |
OAIQHKWDTQYGOK-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCOCCOCCOCCOS(=O)(=O)[O-].CCCCCCCCCCCCOCCOCCOCCOS(=O)(=O)[O-].[Mg+2] |
Related CAS |
26183-44-8 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


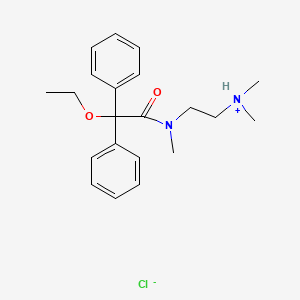
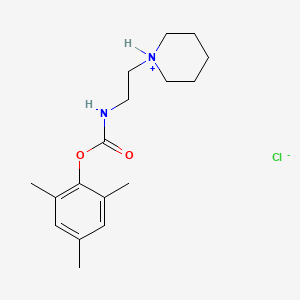
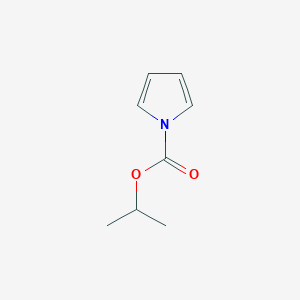
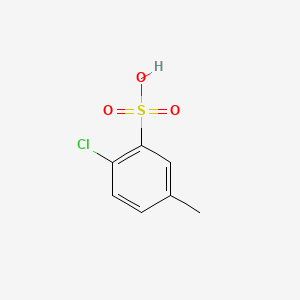
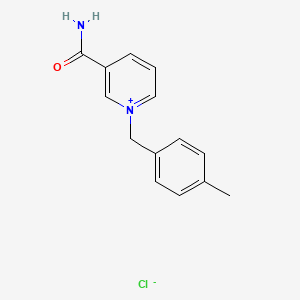
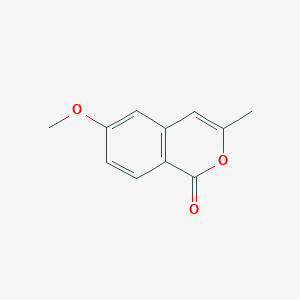
![Phenol, 2-[[[[2-[[(2-hydroxyphenyl)methylene]amino]cyclopentyl]methyl]imino]methyl]-](/img/structure/B13764998.png)

![N-[4-(2-Aminoacetyl)-5-methoxy-2-phenoxyphenyl]-methanesulfonamide](/img/structure/B13765000.png)

![Propanoic acid, 2-methyl-, 2-[(2-cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl ester](/img/structure/B13765014.png)
